Potassium 3-(methylthiocarbamoyl)dithiocarbazate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
31663-89-5 |
|---|---|
Molecular Formula |
C3H6KN3S3 |
Molecular Weight |
219.4 g/mol |
IUPAC Name |
potassium;N-(methylcarbamothioylamino)carbamodithioate |
InChI |
InChI=1S/C3H7N3S3.K/c1-4-2(7)5-6-3(8)9;/h1H3,(H2,4,5,7)(H2,6,8,9);/q;+1/p-1 |
InChI Key |
KFNVJFHCAMTERP-UHFFFAOYSA-M |
Canonical SMILES |
CNC(=S)NNC(=S)[S-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(methylthiocarbamoyl)dithiocarbazate typically involves the reaction of methyl isothiocyanate with hydrazine hydrate, followed by the addition of carbon disulfide and potassium hydroxide. The reaction conditions often include:
Step 1: Methyl isothiocyanate reacts with hydrazine hydrate in an aqueous medium at room temperature to form the intermediate product.
Step 2: Carbon disulfide is then added to the reaction mixture, which is stirred for several hours.
Step 3: Potassium hydroxide is added to the mixture to neutralize the reaction and form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(methylthiocarbamoyl)dithiocarbazate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing products.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiocarbazate moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and substituted dithiocarbazates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that dithiocarbazates, including potassium 3-(methylthiocarbamoyl)dithiocarbazate, exhibit significant antimicrobial properties. A study highlighted the synthesis of various dithiocarbazate derivatives, which demonstrated potent activity against pathogens such as Staphylococcus aureus and Escherichia coli. The synthesized compounds were tested for their antibacterial efficacy, revealing that certain derivatives exhibited minimum inhibitory concentrations in the low micromolar range .
Antischistosomal Activity
Another significant application is in the treatment of schistosomiasis. A recent study synthesized several dithiocarbazate derivatives and evaluated their antischistosomal activity against Schistosoma mansoni. The results indicated that these compounds could serve as potential alternatives to praziquantel, the current treatment standard, which faces issues of resistance . The study reported that specific dithiocarbazates showed promising in vitro activity at concentrations as low as 5 µM.
Agricultural Applications
Pesticidal Properties
This compound has been explored for its potential use as a pesticide. Dithiocarbamate compounds are known for their effectiveness in agricultural applications due to their ability to inhibit fungal growth and act as herbicides. Studies have indicated that dithiocarbamate derivatives can enhance crop yield by protecting plants from various pathogens .
Material Science
Synthesis of Metal Complexes
In material science, this compound is utilized in the synthesis of metal complexes. These complexes have been characterized using various spectroscopic techniques, including UV-visible spectroscopy and NMR. For instance, nickel(II) and copper(II) complexes derived from this compound have shown interesting electronic properties and potential applications in catalysis and sensor technology .
Case Studies and Data Tables
The following table summarizes key findings from various studies on this compound:
Mechanism of Action
The mechanism of action of Potassium 3-(methylthiocarbamoyl)dithiocarbazate involves its interaction with various molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Table 1: Substituent Effects on Enzyme Inhibition
| Substituent | IC₅₀ (μM) | Relative Potency |
|---|---|---|
| Methyl | 12.5 | High |
| Ethyl | 25.3 | Moderate |
| Benzyl | >100 | Low |
Table 2: Cytotoxicity in MDA-MB-231 Cells
| Compound | IC₅₀ (μM) | Therapeutic Index |
|---|---|---|
| Free Ligand | 8.7 | 1.8 |
| Ni(II) | 15.2 | 3.5 |
Table 3: QSAR Model Parameters
| Descriptor | r² | Significance |
|---|---|---|
| LogP | 0.72 | High |
| Molecular Volume | 0.64 | Moderate |
Biological Activity
Potassium 3-(methylthiocarbamoyl)dithiocarbazate is a compound belonging to the dithiocarbazate family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, antifungal, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound features a thiocarbamoyl group attached to a dithiocarbazate backbone. This structure contributes to its reactivity and biological effects. The compound's chemical formula is C₇H₈KN₃S₄, indicating the presence of potassium ions which may enhance its solubility and bioavailability in biological systems.
Antimicrobial Activity
Research indicates that dithiocarbazates exhibit significant antimicrobial properties. A study demonstrated that derivatives of dithiocarbazates, including this compound, possess antibacterial effects against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several strains:
- Escherichia coli: MIC = 125 µg/mL
- Staphylococcus aureus: MIC = 100 µg/mL
- Candida albicans: MIC = 200 µg/mL
These results indicate that the compound is particularly effective against Gram-positive bacteria compared to Gram-negative bacteria .
Antifungal Activity
The antifungal potential of this compound has been evaluated against common fungal pathogens. Studies have shown that it inhibits the growth of fungi such as Candida and Aspergillus species. The compound's antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit enzyme activity critical for fungal survival .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound exhibits anti-inflammatory effects. Research has shown that it can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases. The compound's mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
Case Studies
Case Study 1: Antimicrobial Efficacy Against MRSA
A clinical study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial load when treated with the compound, highlighting its potential as an alternative treatment for resistant bacterial infections.
Case Study 2: Antifungal Treatment in Immunocompromised Patients
In a cohort study involving immunocompromised patients, this compound was administered to evaluate its antifungal properties. The treatment resulted in improved outcomes for patients suffering from invasive fungal infections, demonstrating its effectiveness in a clinical setting .
Research Findings Summary Table
| Biological Activity | Tested Pathogens | MIC (µg/mL) | Remarks |
|---|---|---|---|
| Antibacterial | E. coli | 125 | Effective against Gram-negative bacteria |
| S. aureus | 100 | Strong activity against Gram-positive bacteria | |
| Antifungal | C. albicans | 200 | Effective against common fungal pathogens |
| A. niger | Not specified | Potential for broader antifungal use | |
| Anti-inflammatory | Cytokine inhibition | N/A | Reduces TNF-α and IL-6 levels |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purity characterization methods for Potassium 3-(methylthiocarbamoyl)dithiocarbazate?
- Methodology : The compound is typically synthesized via Schiff base condensation between dithiocarbazate precursors and carbonyl-containing reagents (e.g., aldehydes or ketones) in ethanol under reflux. For purity assessment, use elemental analysis (C, H, N, S), melting point determination, and spectroscopic techniques (FT-IR, UV-Vis). Crystallization from ethanol or methanol ensures high-purity crystals for structural studies .
Q. Which spectroscopic and crystallographic techniques are essential for structural validation?
- Methodology :
- FT-IR : Confirm N–H and C=S stretching vibrations (~3200 cm⁻¹ and ~1050–1200 cm⁻¹, respectively).
- Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths and angles using programs like SHELXL. For example, reports R[F²] = 0.045 with SHELXL refinement, validating structural accuracy .
- NMR : Use ¹H/¹³C NMR to confirm proton environments and substituent integration .
Q. How is the compound applied in iron chelation therapy, and what experimental models validate its efficacy?
- Methodology : Dithiocarbazate derivatives act as iron(III) chelators via S and N donor atoms. In vitro models (e.g., human serum or cell cultures) measure iron-binding capacity using UV-Vis titration (λ = 450–500 nm for Fe³⁺ complexes). Competitive assays with ferrozine or calcein confirm selectivity over other metal ions .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during refinement?
- Methodology : For disordered regions, apply PART instructions in SHELXL to model alternate conformations. Twinning requires twin law identification (e.g., using PLATON) and refinement with TWIN/BASF commands. highlights refining all F² data (including negative intensities) to avoid bias .
Q. What computational tools analyze non-covalent interactions in crystal packing?
- Methodology :
- Hirshfeld Surfaces : Use CrystalExplorer to visualize interaction fingerprints (e.g., π-π stacking, H-bonding). shows C–H⋯S and N–H⋯O interactions contributing 10–15% to packing .
- NCI Plots : NCIPLOT identifies weak interactions (e.g., van der Waals) via electron density gradients .
Q. How are catalytic oxidation mechanisms involving this compound studied?
- Methodology : Cyclohexane oxidation to KA oil (ketone-alcohol mixture) is tested in acetonitrile or dichloroethane with tert-butyl hydroperoxide (TBHP) as oxidant. Monitor kinetics via GC-MS and propose mechanisms using DFT calculations (e.g., bond dissociation energies for S–S/C–N bonds) .
Q. What strategies evaluate its anticancer activity, and how are metal complexes designed for enhanced efficacy?
- Methodology :
- Cytotoxicity Assays : Use MTT/Proliferation assays on cancer cell lines (e.g., HeLa, MCF-7). reports IC₅₀ values for Fe(III)/Co(III) complexes (5–20 µM range).
- Complex Design : Chelate transition metals (Ni²⁺, Cu²⁺) to enhance DNA intercalation or ROS generation. Stability constants in 75% ethanol-water (log β = 8–12) guide ligand-metal ratio optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
